N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide is a synthetic compound that serves as an analogue of the well-known ionizable lipid material, TT3. This compound is primarily utilized in the field of molecular biology for the delivery of messenger RNA and CRISPR/Cas9 systems, which are critical for gene editing and therapeutic applications. The compound is classified under the category of lipids due to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.
The compound is cataloged under CAS Number 2922283-38-1 and is available for research purposes from various suppliers, including GLPBio and MedChemExpress. It is important to note that products containing this compound are intended strictly for research use and are not approved for human consumption or clinical applications .
N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide is classified as an ionizable lipid. These lipids are characterized by their ability to form nanoparticles that encapsulate nucleic acids, facilitating their delivery into cells. This classification places the compound within the broader category of pharmaceutical excipients used in gene therapy.
The synthesis of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide typically involves multi-step organic reactions. The general approach includes:
The precise reaction conditions (temperature, solvent choice, and reaction time) depend on the specific synthetic route employed. For example, using a polar aprotic solvent can enhance the solubility of reactants and improve yields during alkylation steps.
The molecular structure of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide features a central benzene ring with three carboxamide functional groups and long hydrophobic dodecylhexadecyl chains attached to each nitrogen atom. This structure contributes to its amphiphilic properties.
N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide can participate in various chemical reactions typical for amides and lipids:
The stability of this compound under physiological conditions makes it particularly suitable for applications in drug delivery systems where controlled release is essential.
The mechanism of action for N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide primarily involves its role as a carrier for nucleic acids:
Studies have shown that such lipid formulations can significantly enhance transfection efficiency compared to traditional methods .
Relevant data indicate that modifications in alkyl chain length can affect both solubility and biological activity .
N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide has significant applications in scientific research:
Ionizable lipids constitute the cornerstone of lipid nanoparticle (LNP) technology, enabling the revolutionary delivery of fragile nucleic acid payloads, including messenger ribonucleic acid (mRNA) and CRISPR-associated ribonucleoproteins. These specialized lipids exhibit pH-dependent behavior: they remain neutrally charged at physiological pH (approximately 7.4) to minimize cytotoxicity and nonspecific interactions, but acquire positive charges in acidic endosomal compartments (pH 5.0–6.5). This protonation triggers electrostatic interactions with anionic phospholipids in the endosomal membrane, inducing a phase transition from bilayer to inverted hexagonal (HII) structures. The resulting membrane destabilization facilitates endosomal escape—the critical bottleneck in nucleic acid delivery—ensuring cytosolic release of therapeutic cargo [2] [9].
The clinical validation of ionizable lipids is exemplified by their role in COVID-19 mRNA vaccines. For instance, the MC3 lipid (within Onpattro®) demonstrated efficient small interfering ribonucleic acid (siRNA) delivery, while successors like SM-102 and ALC-0315 enabled global vaccination campaigns. These lipids share core design tenets: protonatable amine headgroups, linker regions modulating biodegradability, and hydrocarbon tails influencing membrane fluidity. The emergence of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide represents an evolutionary advance, exploiting multi-tailed molecular geometry to enhance endosomal disruption while maintaining biocompatibility [2] [4] [9].
Table 1: Key Ionizable Lipid Classes and Their Functional Attributes
| Lipid Class | Structural Hallmarks | Delivery Efficiency | Clinical Examples |
|---|---|---|---|
| Unsaturated (e.g., MC3) | Linoleyl tails with cis-double bonds | Moderate hepatic siRNA delivery | Onpattro® (siRNA) |
| Biodegradable (e.g., L319) | Ester bonds in tails/linker | Improved safety profile | Experimental mRNA vaccines |
| Multi-tailed (e.g., TT3 analogs) | Three or more branched alkyl chains | High mRNA encapsulation/endosomal escape | CRISPR therapeutics |
| Polymer-lipid hybrids | Polyethyleneimine core with alkyl tails | Lung endothelial tropism | 7C1 (siRNA for lung endothelium) |
N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide belongs to the TT3 analog family, characterized by a central benzene-1,3,5-tricarboxamide scaffold functionalized with three symmetric lipidic appendages. This structural paradigm diverges from conventional two-tailed ionizable lipids (e.g., MC3) through its radial symmetry and high tail density. The compound’s systematic name reveals its molecular architecture:
The tris-alkylated structure confers a pronounced cone geometry, a critical determinant of endosomal disruption efficacy. Unlike cylindrical phospholipids that stabilize bilayers, cone-shaped lipids promote negative membrane curvature. When protonated in endosomes, the ionizable headgroups of TT3 analogs interact with anionic lipids like phosphatidylserine, forming ion pairs that adopt non-bilayer conformations. This forces the lipid matrix to transition into hexagonal HII phases, generating membrane pores through which nucleic acids escape into the cytosol. Computational models indicate that triple-tailed lipids exhibit 2.3-fold greater curvature strain than double-tailed equivalents at identical mole percentages [2] [6] [9].
The 4-dodecylhexadecyl chains exemplify advanced hydrophobic engineering. Each chain incorporates a C16 hexadecyl backbone with a C12 dodecyl branch at the fourth carbon—a design that enhances several biophysical properties:
The genesis of TT3 analogs traces to combinatorial chemistry approaches pioneered by Anderson and colleagues in 2008. Early high-throughput screens identified cKK-E12—a trialkylated aminolipid—as a potent siRNA vector. Subsequent optimization revealed that increasing tail number from two to three enhanced gene silencing efficacy 8-fold in hepatocytes, attributable to improved endosomal escape kinetics. However, these prototypes suffered from slow biodegradability and inflammatory responses due to stable ether linkages [2] [6].
The integration of a benzene tricarboxamide core emerged as a strategic innovation to address these limitations. Historical milestones include:
Table 2: Evolution of Benzene Tricarboxamide Ionizable Lipids
| Generation | Prototype | Tail Structure | Key Advancement | Limitation |
|---|---|---|---|---|
| 1st | TT0 | Linear C18 | High mRNA encapsulation efficiency | Rapid clearance (t1/2 < 6 h) |
| 2nd | 306Oi10 | Terminally branched C10 | Enhanced endosomal escape (+10×) | Moderate immunogenicity |
| 3rd | TT3 (C12/C16 branched) | Internally branched C12/C16 | Prolonged persistence & activity | Complex synthesis |
Current Good Manufacturing Practice production leverages microfluidic mixing—ethanol solutions of the lipid and aqueous mRNA are combined at controlled ratios (typically 3:1 flow rate ratio), inducing instantaneous self-assembly into 80–100 nm LNPs. The compound’s high hydrophobicity (logP > 25) ensures near-quantitative incorporation into particles, with >90% recovery yield after tangential flow filtration [4] [9]. This synthetic scalability underpins its transition from reagent-grade research chemical (e.g., catalog BP-42936) to enabling therapeutic platforms for CRISPR-mediated genome editing and beyond [1] [5].
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1